

The Discovery and History of S100A10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: S100A10, also known as p11, is a crucial member of the S100 family of EF-hand calcium-binding proteins. Unlike its relatives, S100A10 is unique in that it does not bind calcium, rendering it constitutively active. Predominantly found in a heterotetrameric complex with annexin A2, S100A10 plays a significant role in a multitude of cellular processes, including membrane trafficking, ion channel regulation, and plasminogen activation. Its involvement in the pathophysiology of major depressive disorder and various cancers has positioned it as a protein of considerable interest for therapeutic development. This technical guide provides an in-depth exploration of the discovery, history, and core functions of S100A10.

Discovery and Historical Timeline

The journey to understanding S100A10 has been marked by several key discoveries that have progressively unveiled its identity and multifaceted functions.



| Year | Milestone | Key Researchers/Public ation | Significance |
|------|--------------------------------------|---|---|
| 1985 | Initial Identification as p11 | Gerke and Weber | The 11-kDa protein, termed p11, was first identified as the light chain of the p36-kd substrate complex of viral tyrosine-specific protein kinases. Sequence analysis revealed its homology to the S-100 protein family.[1] |
| 1992 | Gene Cloning and Characterization | Harder, T., Kube, E., & Gerke, V. | The human gene encoding p11 (CLP11) was cloned and characterized, confirming its structural similarity to other members of the S-100 gene family and its location on chromosome 1q21.[2] |
| 1997 | Recombinant Protein Production | The successful cloning and purification of full-length human recombinant S100A10 and annexin A2 enabled detailed biochemical analyses of their interaction and function.[1] | |

Foundational & Exploratory

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| Late 1990s - Early 2000s | Elucidation of the Annexin A2-S100A10 Complex | Multiple Researchers | Extensive research established that S100A10 predominantly exists in a stable heterotetrameric complex with annexin A2, which is crucial for its localization and function. |
|-----------------------------|---|---|--|
| 2000s | Role in Plasminogen Activation | The S100A10-annexin A2 complex was identified as a key cell surface receptor for plasminogen and tissue plasminogen activator (tPA), significantly enhancing plasmin generation.[1] | _ |
| 2000s | Link to Depression | Studies in animal models revealed that a deficiency in S100A10 leads to depression-like behaviors, linking the protein to the neurobiology of mood disorders. | |
| 2010s - Present | Involvement in Cancer and as a Therapeutic Target | Multiple Researchers | A growing body of evidence has implicated S100A10 in cancer progression, including proliferation, invasion, and metastasis, making it |



a potential target for novel cancer therapies.

The S100A10-Annexin A2 Complex: A Core Functional Unit

S100A10's primary mode of action is through its tight association with annexin A2, a calcium-dependent phospholipid-binding protein. This interaction is fundamental to the stability and function of S100A10.

Structure and Stability

The S100A10-annexin A2 complex, often referred to as AIIt, is a heterotetramer consisting of two S100A10 monomers forming a dimer that bridges two annexin A2 molecules.[2] The overexpression of the annexin A2 gene leads to increased levels of S100A10 protein, indicating that the formation of this complex stabilizes S100A10.[2]

Binding Affinity

The interaction between S100A10 and its partners is critical for its function. While the precise dissociation constant (Kd) for the S100A10-annexin A2 interaction is not readily available in all literature, the binding is known to be of high affinity. The interaction of the S100A10-annexin A2 complex with other proteins, such as AHNAK, has been quantified.

| Interacting Proteins | Method | Dissociation Constant (Kd) |
|---|----------------------------------|----------------------------|
| S100A10-Annexin A2 complex and AHNAK5 peptide | Isothermal Titration Calorimetry | 28 ± 2 nM |
| S100A10-Annexin A2 complex and AHNAK5 peptide | Fluorescence Spectroscopy | 35 ± 4 nM |

Role in Plasminogen Activation

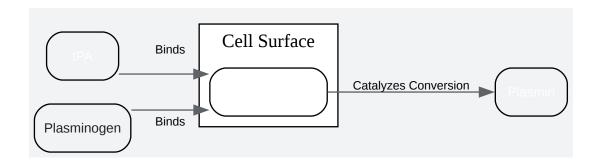
A pivotal function of the cell-surface S100A10-annexin A2 complex is the regulation of plasminogen activation. This process is crucial in various physiological and pathological events,



including tissue remodeling, inflammation, and tumor invasion.

Mechanism of Action

The S100A10 subunit of the complex provides a binding site for both tissue plasminogen activator (tPA) and plasminogen, bringing them into close proximity and thereby dramatically accelerating the conversion of plasminogen to the active protease, plasmin.[1]



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S100A10-mediated plasminogen activation at the cell surface.

Quantitative Effects on Plasminogen Activation

Studies have demonstrated the significant enhancement of plasmin generation by \$100A10.

| Protein/Complex | Fold-Increase in tPA-dependent Plasminogen Activation |
|---|---|
| Recombinant Annexin A2 monomer | ~2-fold |
| Recombinant homodimeric S100A10 | ~46-fold |
| Recombinant S100A10-Annexin A2 complex | ~77-fold |
| S100A10-Annexin A2 complex (in vitro assay) | ~341-fold (compared to monomeric Annexin A2) [1] |

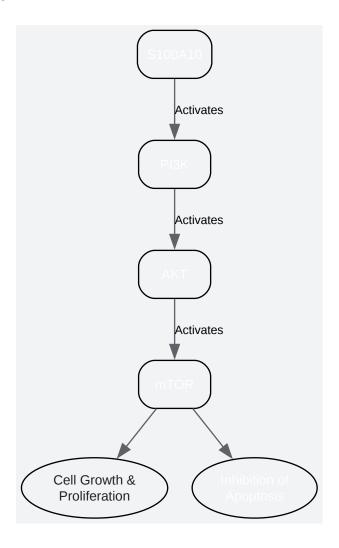
Signaling Pathways Involving S100A10

S100A10 is implicated in several intracellular signaling pathways that regulate cell proliferation, survival, and metabolism, particularly in the context of cancer.



AKT/mTOR Pathway

In various cancers, S100A10 has been shown to promote cell growth and survival by activating the AKT/mTOR signaling cascade.



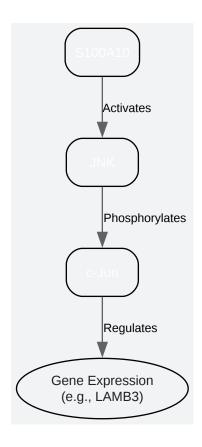
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S100A10 activation of the AKT/mTOR signaling pathway.

JNK Pathway

S100A10 can also influence cell proliferation and adhesion through the c-Jun N-terminal kinase (JNK) pathway.





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S100A10-mediated activation of the JNK signaling pathway.

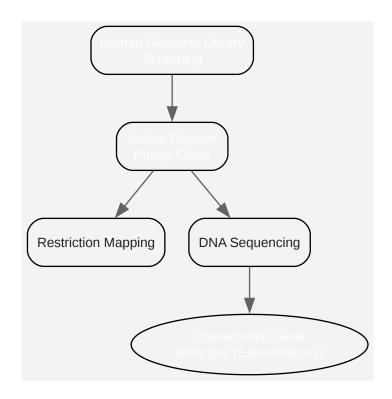
Key Experimental Protocols

The study of S100A10 has relied on a variety of molecular and cellular biology techniques. Below are outlines of key experimental workflows.

Cloning of the Human S100A10 Gene

The initial cloning of the S100A10 gene was a foundational step in its characterization.





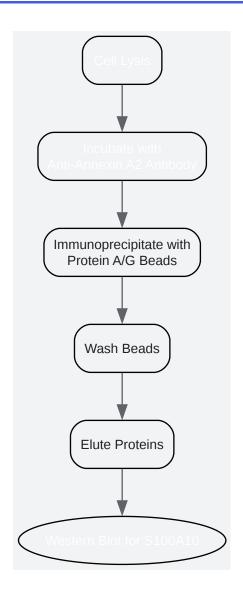
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Workflow for the cloning and characterization of the S100A10 gene.

Co-Immunoprecipitation of S100A10 and Annexin A2

This technique is essential for demonstrating the in vivo interaction between S100A10 and its binding partners.





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• To cite this document: BenchChem. [The Discovery and History of S100A10: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609884#discovery-and-history-of-s100a10-protein]

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